![molecular formula C13H12F6N2O4 B2546940 2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate CAS No. 216142-84-6](/img/structure/B2546940.png)

2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

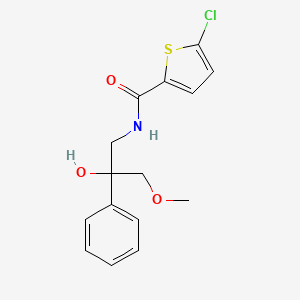

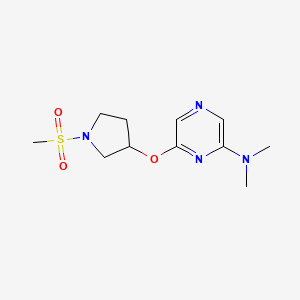

The compound "2,2,2-trifluoroethyl N-(4-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)carbamate" is a complex molecule that may be related to the field of carbamate chemistry. Carbamates are a class of organic compounds derived from carbamic acid and have applications ranging from pesticides to pharmaceuticals. The trifluoroethyl and trifluoromethoxy groups suggest the molecule could have unique physical and chemical properties, potentially affecting its reactivity and stability.

Synthesis Analysis

The synthesis of carbamate compounds can be achieved through various methods. For instance, the dehydrative condensation between carboxylic acids and amines can be catalyzed by boronic acids, as described in the synthesis of dipeptides . Methyl N-phenyl carbamate synthesis from aniline and methyl formate offers a green and efficient carbonylation route . Additionally, the aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate provides insight into the synthesis of substituted carbamates . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of carbamates can be complex, and the presence of trifluoromethyl groups can influence the conformation and reactivity of the molecule. The crystal structure and solid-state NMR analysis of related carbamate compounds provide valuable information on the molecular conformation and the types of intermolecular interactions, such as hydrogen bonding, that can stabilize the structure .

Chemical Reactions Analysis

Carbamates can undergo various chemical reactions, including aminolysis, oxidation, and carbonylation. The aminolysis of carbamates, for example, can proceed through different pathways, including those involving an isocyanate intermediate . Oxidation reactions of peptides protected with carbamate groups have been studied, showing that the nature of the protecting group can significantly affect the selectivity of the reaction . Carbonylation reactions catalyzed by palladium complexes are also relevant, as they can be used to synthesize phenylcarbamates .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can be influenced by the presence of trifluoromethyl and trifluoromethoxy groups. These groups can affect the molecule's polarity, boiling point, and stability. The synthesis of methyl (4-trifluoromethoxy)phenylcarbamate under mild conditions suggests that the trifluoromethoxy group can be introduced efficiently and may enhance the properties of the resulting compound . The introduction of fluorine atoms often increases the chemical and thermal stability of the compound, which could be beneficial for various applications.

Wissenschaftliche Forschungsanwendungen

Radical Stability and Synthesis Techniques

A study explored the synthesis of monomeric (amino)(carboxy) radicals with carbonyl substituents, which included compounds with trifluoromethyl groups, highlighting the stability of these radicals in air. This research underscores the potential of fluoroalkylated compounds in radical chemistry and their applications in designing stable radical species for various scientific purposes (Mahoney et al., 2015).

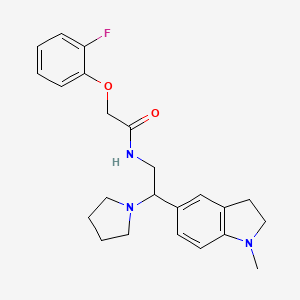

Enantioselective Synthesis

Another application involves the enantioselective synthesis of trans-1,2-amino alcohols, where the presence of phenyl carbamate groups plays a crucial role. This method employs catalysts for the addition of phenyl carbamate to meso-epoxides, highlighting the utility of carbamate functionalities in achieving high enantiopurity in synthetic chemistry (Birrell & Jacobsen, 2013).

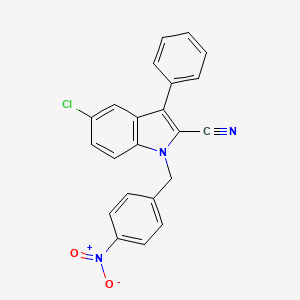

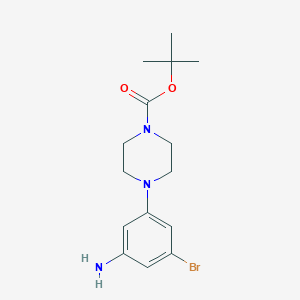

Cholinesterase Inhibitors

Research into cholinesterase inhibitors for treating neurodegenerative diseases has led to the synthesis of novel compounds with carbamate structures. These studies focus on the inhibitory profiles of these compounds and their selectivity towards acetylcholinesterase and butyrylcholinesterase, demonstrating the therapeutic potential of carbamate derivatives in pharmaceutical research (Kos et al., 2021).

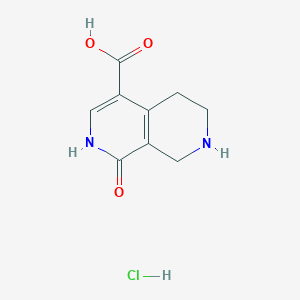

Selective Oxidation and Protecting Group Strategies

Investigations into selective oxidation processes have shown that carbamate protecting groups can influence the outcome of peptide oxidations, offering insights into selective synthetic strategies in peptide chemistry. This work sheds light on the role of protecting groups in controlling chemical reactivity and selectivity (Annese et al., 2010).

Catalytic Applications

The use of Pd(OAc)2/[mmim]I catalyst systems for the oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones demonstrates the versatility of carbamate functionalities in catalysis. This research highlights the efficiency of these catalysts in producing valuable chemical intermediates with potential applications in materials science and chemical synthesis (Peng et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-[2-methyl-5-(2,2,2-trifluoroethoxycarbonylamino)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F6N2O4/c1-7-2-3-8(20-10(22)24-5-12(14,15)16)4-9(7)21-11(23)25-6-13(17,18)19/h2-4H,5-6H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCSOMUIDKOUFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC(F)(F)F)NC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)

![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)

![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2546877.png)

![2-([1,1'-biphenyl]-4-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide](/img/structure/B2546879.png)

![2-Cyclopentylsulfanyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2546880.png)